molecular formula C12H9Cl2NS B14406927 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine CAS No. 83782-32-5

2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine

Cat. No.: B14406927
CAS No.: 83782-32-5
M. Wt: 270.2 g/mol
InChI Key: BGPXJBQOQLFBKY-UHFFFAOYSA-N
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Description

2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine is an organic compound that features a pyridine ring substituted with a sulfanyl group attached to a 3,4-dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine typically involves the reaction of 3,4-dichlorobenzyl chloride with pyridine-2-thiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and automated monitoring systems.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorines or to modify the sulfanyl group.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the pyridine ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated products or modified sulfanyl groups.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}benzene
  • 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}thiophene
  • 2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}furan

Uniqueness

2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to benzene, thiophene, or furan analogs

Properties

CAS No.

83782-32-5

Molecular Formula

C12H9Cl2NS

Molecular Weight

270.2 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)sulfanylmethyl]pyridine

InChI

InChI=1S/C12H9Cl2NS/c13-11-5-4-10(7-12(11)14)16-8-9-3-1-2-6-15-9/h1-7H,8H2

InChI Key

BGPXJBQOQLFBKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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